N-Ethyl 4-boronobenzenesulfonamide
Overview
Description
N-Ethyl 4-boronobenzenesulfonamide is a useful research compound. Its molecular formula is C8H12BNO4S and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of N-Ethyl 4-boronobenzenesulfonamide involves two key components: the sulfonamide group and the boronic acid group. Sulfonamides are known to inhibit folic acid synthesis in bacteria, acting as competitive antagonists and structural analogues of p-aminobenzoic acid . On the other hand, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its sulfonamide and boronic acid components. Sulfonamides inhibit the synthesis of folic acid, which is essential for DNA production in bacteria . Boronic acids participate in Suzuki-Miyaura cross-coupling reactions, contributing to the formation of carbon-carbon bonds .
Result of Action
The result of this compound’s action would depend on its specific targets and the context in which it is used. Given its sulfonamide component’s known antibacterial activity and the boronic acid component’s role in carbon-carbon bond formation, it could potentially have applications in both medicinal chemistry and synthetic chemistry .
Biological Activity
N-Ethyl 4-boronobenzenesulfonamide is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article details its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the presence of both a boronic acid group and a sulfonamide moiety. This dual functionality contributes to its reactivity and specificity in biological systems.
- Molecular Formula : C16H20BNO5S
- Molecular Weight : 335.21 g/mol
The biological activity of this compound primarily stems from its ability to interact with serine proteases through reversible covalent bonding. The boronic acid group forms a bond with serine residues in the active site of these enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic purposes.
Key Enzymatic Targets
- Serine Proteases : Inhibition leads to potential applications in cancer therapy and inflammatory diseases.
- Phosphoinositide 3-Kinases (PI3K) : Involved in cell signaling pathways related to growth and metabolism, making them critical targets in cancer treatment.
Enzyme Inhibition Studies
Recent studies have highlighted the effectiveness of this compound as an inhibitor of specific enzymes:
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Serine Protease Inhibition :
- Case Study : A study demonstrated that this compound effectively inhibited trypsin-like serine proteases, which are implicated in various pathological conditions including cancer progression .
- Mechanism : The reversible covalent bond formation with serine residues disrupts the enzyme's catalytic function.
- PI3K Inhibition :
Summary of Key Studies
Applications in Medicine
The unique properties of this compound make it a candidate for various therapeutic applications:
- Cancer Treatment : Its ability to inhibit key enzymes involved in tumor growth and metastasis positions it as a potential anticancer agent.
- Anti-inflammatory Drugs : By targeting serine proteases and PI3K, it may help manage conditions characterized by excessive inflammation.
Properties
IUPAC Name |
[4-(ethylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKVLCDUDPTJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657215 | |
Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-65-6 | |
Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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